Cas no 83622-42-8 (2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
83622-42-8 structure
2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
83622-42-8
C7H14BClO2
176.448861598969
MFCD12405514
668788

2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Properties

Names and Identifiers

    • 2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • (CHLOROMETHYL)BORONIC ACID PINACOL ESTER
    • 1,3,2-Dioxaborolane, 2-(chloromethyl)-4,4,5,5-tetramethyl-
    • 2-?(chloromethyl)?-?4,?4,?5,?5-?tetramethyl-1,?3,?2-?Dioxaborolane
    • 2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • MFCD12405514
    • ABFNBZSUTILCRK-UHFFFAOYSA-N
    • 1S/C7H14BClO2/c1-6(2)7(3,4)11-8(5-9)10-6/h5H2,1-4H3
    • ClCB1OC(C)(C)C(C)(C)O1

Computed Properties

  • 0
  • 2
  • 1
  • 11

Experimental Properties

  • 81 ºC (14 Torr)
  • 54.0±22.6 ºC,
  • 1.02±0.1 g/cm3 (20 ºC 760 Torr),

2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P004U9H-1g
2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
83622-42-8 97%
1g
$6.00 2024-04-21
A2B Chem LLC
AC25045-1g
2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
83622-42-8 97%
1g
$6.00 2024-04-19
Aaron
AR004UHT-1g
2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
83622-42-8 98%
1g
$5.00
abcr
AB463906-1 g
(Chloromethyl)boronic acid pinacol ester, 95%; .
83622-42-8 95%
1g
€77.20 2023-04-21
Alichem
A449038747-10g
2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
83622-42-8 95%
10g
$245.92 2023-08-31
Ambeed
A274791-1g
2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
83622-42-8 97%
1g
$7.0
Apollo Scientific
OR908897-1g
2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
83622-42-8 97%
1g
£41.00 2023-09-02
Chemenu
CM135555-5g
2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
83622-42-8 97%
5g
$72 2021-08-05
ChemScence
CS-W006387-5g
2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
83622-42-8 99.01%
5g
$69.0 2022-04-26
Crysdot LLC
CD13003629-10g
2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
83622-42-8 95+%
10g
$230 2024-07-18

2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Chlorotrimethylsilane ;  -78 °C; 10 min, -78 °C; -78 °C → rt; 24 h, rt
1.3 Reagents: Water ;  rt
Reference
Regioselective Cross-Coupling of Allylboronic Acid Pinacol Ester Derivatives with Aryl Halides via Pd-PEPPSI-IPent
Farmer, Jennifer L.; et al, Journal of the American Chemical Society, 2012, 134(42), 17470-17473

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  rt → -78 °C; -78 °C; 30 min, -78 °C
1.2 Reagents: Chlorotrimethylsilane ;  -78 °C; 10 min, -78 °C; 24 h, rt
Reference
Stereocontrolled Synthesis of Carbon Chains Bearing Contiguous Methyl Groups by Iterative Boronic Ester Homologations: Application to the Total Synthesis of (+)-Faranal
Dutheuil, Guillaume; et al, Angewandte Chemie, 2009, 48(34), 6317-6319

Synthetic Circuit 3

Reaction Conditions
Reference
Pinacol (chloromethyl)boronate
Matteson, Donald S., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Butyllithium
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
Reference
Pinacol (chloromethyl)boronate
Matteson, Donald S., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Butyllithium
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
Reference
Pinacol (chloromethyl)boronate
Matteson, Donald S., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ,  Hexane ;  < -80 °C; 2 h, < -80 °C; 1 h, -80 °C; 30 min, -80 °C → rt; 2 min, rt; rt → 0 °C
1.2 Reagents: Methanesulfonic acid ;  10 min, 0 °C; 0 °C → rt; 1 min, rt
1.3 overnight, rt
Reference
Pd-Catalyzed Organometallic-Free Homologation of Arylboronic Acids Enabled by Chemoselective Transmetalation
Bastick, Kane A. C.; et al, ACS Catalysis, 2023, 13(10), 7013-7018

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ,  Hexane ;  < -80 °C; 2 h, < -80 °C; 1 h, -80 °C; 30 min, -80 °C → rt; 2 h, rt; rt → 0 °C
1.2 Reagents: Methanesulfonic acid ;  10 min, 0 °C; 0 °C → rt; 1 h, rt
1.3 overnight, rt
Reference
A Pd-catalyzed organometallic-free homologation of arylboronic acids enabled by chemoselective transmetalation
Bastick, Kane A. C.; et al, ChemRxiv, 2023, 1, 1-6

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Tetrahydrofuran
Reference
Design and Evaluation of a New Lewis Acid-Assisted Lewis Acid Catalyst System and Further Applications of a Double-Allylation Reagent (MSc Thesis)
Sivasubramaniam, Umakanthan, 2009, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Bromochloromethane ,  Butyllithium Solvents: Dimethylformamide
Reference
Glutathione-like tripeptides as inhibitors of glutathionylspermidine synthetase. Part 1: Substitution of the glycine carboxylic acid group
Amssoms, Katie; et al, Bioorganic & Medicinal Chemistry Letters, 2002, 12(18), 2553-2556

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether ;  1 h, -78 °C; 30 min, 10 °C
1.2 16 h, rt
Reference
Characterization of D-boroAla as a novel broad-spectrum antibacterial agent targeting D-Ala-D-Ala ligase
Putty, Sandeep; et al, Chemical Biology & Drug Design, 2011, 78(5), 757-763

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Tributylstannane
Reference
Preparation of halomethaneboronates
Wuts, Peter G. M.; et al, Journal of Organometallic Chemistry, 1982, 234(2), 137-41

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Butyllithium ;  cooled
1.2 Reagents: Chlorotrimethylsilane Solvents: Tetrahydrofuran
2.1 -
Reference
Pinacol (chloromethyl)boronate
Matteson, Donald S., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Triisopropyl borate ,  Hydrochloric acid Solvents: Diethyl ether ;  16 h, -72 °C; 0 °C
1.2 -
1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  30 min, -100 °C
1.4 Reagents: Zinc chloride ;  16 h
1.5 Reagents: Butyllithium ,  Hexamethyldisilazane Solvents: Tetrahydrofuran ;  16 h, -78 °C
1.6 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  1 h, 0 °C
2.1 Reagents: Butyllithium Solvents: Diethyl ether ;  1 h, -78 °C; 30 min, 10 °C
2.2 16 h, rt
Reference
Characterization of D-boroAla as a novel broad-spectrum antibacterial agent targeting D-Ala-D-Ala ligase
Putty, Sandeep; et al, Chemical Biology & Drug Design, 2011, 78(5), 757-763

Synthetic Circuit 14

Reaction Conditions
1.1 -
2.1 Catalysts: Tributylstannane
Reference
Preparation of halomethaneboronates
Wuts, Peter G. M.; et al, Journal of Organometallic Chemistry, 1982, 234(2), 137-41

2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials

2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products

2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:83622-42-8)2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A852983
99%
100g
196.0